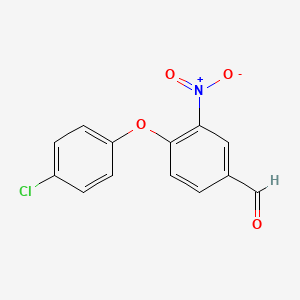

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a chemical compound that is widely used in scientific research. It is a type of aldehyde, which is a compound containing a carbonyl group bonded to two hydrogen atoms and one other atom or group. 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is also known as 4-chlorophenoxy-3-nitrobenzaldehyde and 4-CPNBA. It is used in a variety of scientific experiments, including biochemical and physiological studies, and is often used in combination with other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde.

Applications De Recherche Scientifique

Environmental Remediation

Studies on chlorophenols, such as 4-chlorophenol, have focused on their degradation in wastewater using advanced oxidation processes (AOPs). For instance, the degradation of 4-chlorophenol using UV and organic oxidants demonstrated significant removal and mineralization, highlighting the potential for treating contaminated water sources (Sharma, Mukhopadhyay, & Murthy, 2010).

Electrochemical Detection

The electrochemical behavior of phenolic compounds, including chlorophenols and nitrophenols, has been studied using various electrode materials. This research has implications for developing sensors and detection methods for environmental pollutants (Bebeselea et al., 2010).

Adsorption Studies

Adsorption techniques using mesoporous carbons have been investigated for the removal of organic solutes like nitrobenzene and chlorophenols from solutions. These studies are crucial for understanding how to efficiently remove contaminants from water (Marczewski, 2007).

Synthesis and Chemical Analysis

The synthesis of compounds related to 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde has been reported, providing insights into chemical structures and potential applications in various fields, including pharmacology and agrochemistry. For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline showcases methodologies that could be applicable to related compounds (Liu Deng-cai, 2008).

Catalysis and Oxidation Processes

Cobalt and iron phthalocyanines, synthesized from chlorophenoxy and nitrophenol derivatives, have been used as catalysts for the aerobic oxidation of phenolic compounds. This research is relevant for developing new catalysts for chemical transformations and environmental remediation (Saka, Sarkı, & Kantekin, 2015).

Fungicidal Activity

Compounds structurally related to 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde have been synthesized and tested for fungicidal activity. This suggests potential applications in developing new fungicides for agricultural use (Kuzenkov & Zakharychev, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as Chlorphenesin , are known to act on the central nervous system (CNS) rather than directly on skeletal muscle . .

Mode of Action

Chlorphenesin, a similar compound, is known to block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Without specific studies on “4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde”, it’s challenging to accurately describe the biochemical pathways it affects. Similar compounds like chlorphenesin are known to interact with the central nervous system (cns) .

Pharmacokinetics

For Chlorphenesin, it is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .

Result of Action

Chlorphenesin, a similar compound, is known to act as a muscle relaxant .

Action Environment

Similar compounds like chlorphenesin are known to be highly soluble in water and quite volatile .

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXEINOFCSUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)

![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)

![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2559284.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)